1'-HydroxyBilastine

Description

Overview of Bilastine (B1667067) Biotransformation and Elimination Pathways

Preclinical and clinical studies have consistently demonstrated that Bilastine undergoes minimal metabolism in humans and various animal species. nih.gov The drug is primarily absorbed and eliminated largely unchanged. nih.govresearchgate.net In vitro experiments using human liver microsomes and hepatocytes have shown very low levels of metabolism. researchgate.net Specifically, one study noted that after 4 hours of incubation with human hepatocytes, the metabolism of Bilastine was only 5.09%. researchgate.net

The primary route of elimination for Bilastine is through excretion. Approximately 95% of an administered dose is recovered in the feces (67%) and urine (33%) as the parent compound. researchgate.netnih.gov This limited metabolism is attributed to the fact that Bilastine is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, a major pathway for drug biotransformation. researchgate.netnih.gov This characteristic reduces the likelihood of drug-drug interactions involving the CYP system. nih.gov

Identification and Research Relevance of 1'-HydroxyBilastine as a Bilastine Metabolite and Reference Standard

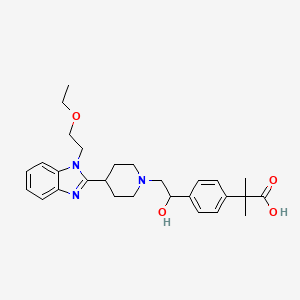

This compound has been identified as a minor metabolite and an impurity of Bilastine. chemicalbook.comchemicalbook.com Its chemical name is 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid. synzeal.com

The primary research relevance of this compound lies in its role as a reference standard for analytical purposes. synzeal.com Pharmaceutical companies and regulatory bodies require well-characterized reference standards of impurities to ensure the purity and quality of the active pharmaceutical ingredient (API). The availability of pure this compound allows for the development and validation of analytical methods to detect and quantify this specific impurity in batches of Bilastine. synzeal.com This is crucial for quality control during the manufacturing process. synzeal.com

Compound Information Table

| Compound Name | Synonyms |

| This compound | 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid; Bilastine Impurity 19 |

| Bilastine | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid |

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1638785-23-5 |

| Molecular Formula | C₂₈H₃₇N₃O₄ |

| Molecular Weight | 479.62 g/mol |

| Boiling Point (Predicted) | 684.6±55.0 °C |

| Density (Predicted) | 1.21±0.1 g/cm³ |

| pKa (Predicted) | 4.37±0.10 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H37N3O4 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]-1-hydroxyethyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H37N3O4/c1-4-35-18-17-31-24-8-6-5-7-23(24)29-26(31)21-13-15-30(16-14-21)19-25(32)20-9-11-22(12-10-20)28(2,3)27(33)34/h5-12,21,25,32H,4,13-19H2,1-3H3,(H,33,34) |

InChI Key |

SOZQWIDUJJCWRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CC(C4=CC=C(C=C4)C(C)(C)C(=O)O)O |

Origin of Product |

United States |

Metabolic Formation Pathways and Enzymatic Considerations of 1 Hydroxybilastine

Investigation of Primary Metabolic Pathways Leading to 1'-Hydroxylation: An Uncharted Territory

Given that Bilastine (B1667067) is not significantly metabolized, there are no established primary metabolic pathways leading to the formation of hydroxylated derivatives such as 1'-HydroxyBilastine.

Role of Cytochrome P450 Isoenzymes in Bilastine Metabolism and Potential for 1'-Hydroxylation

Numerous in vitro studies have concluded that Bilastine does not meaningfully interact with the Cytochrome P450 (CYP) enzyme system. researchgate.nettandfonline.com It is neither a significant substrate, inhibitor, nor inducer of the major CYP isoenzymes involved in drug metabolism. researchgate.netnih.gov This lack of interaction with the CYP450 system is a primary reason for Bilastine's low potential for drug-drug interactions. researchgate.netnih.gov Consequently, the formation of this compound through CYP-mediated oxidation is not a recognized metabolic route.

Exploration of Non-Cytochrome P450 Mediated Hydroxylation Mechanisms

There is currently no scientific evidence to suggest that Bilastine undergoes hydroxylation through non-CYP mediated enzymatic or non-enzymatic pathways to form this compound. The vast majority of an administered dose of Bilastine is recovered as the parent compound. nih.gov

Comparative Metabolic Stability Studies of Bilastine in Preclinical In Vitro Systems

Metabolic stability studies are crucial in drug development to predict a compound's fate in the body. For Bilastine, these studies have consistently shown its high resistance to metabolic breakdown.

In Vitro Metabolic Studies of this compound Formation: An Absence of Evidence

Utilization of Liver Microsomes and Hepatocytes for Metabolic Profiling

Incubations of Bilastine with human liver microsomes and hepatocytes, the gold-standard in vitro systems for studying hepatic metabolism, have demonstrated negligible metabolic turnover. nih.govresearchgate.net One study noted an extremely minor, almost undetectable, radioactive component in incubations with dog hepatocytes, but this was not identified as this compound and was deemed insignificant. researchgate.net In human-derived systems, no metabolites have been quantifiable. researchgate.net

The table below summarizes the findings from key in vitro metabolic studies of Bilastine.

| In Vitro System | Species | Key Findings | Reference |

| Liver Microsomes | Human | Minimal metabolism (0.46% ± 6.87%); No significant inhibition of CYP isoenzymes. | researchgate.net |

| Hepatocytes | Human | Minimal metabolism (1.77% at 1h, 5.09% at 4h); No metabolites detected. | researchgate.net |

| Hepatocytes | Rat, Dog, Human | No quantifiable metabolism of [14C]-Bilastine observed. | researchgate.net |

Enzyme Reaction Kinetics and Metabolite Formation Rate Determination

Due to the fact that this compound is not formed in any significant or detectable amount, the determination of its enzyme reaction kinetics and formation rate is not applicable. The kinetic studies that have been performed on Bilastine focus on its absorption and elimination as an unchanged drug, not on metabolic transformation. nih.gov

Analytical Methodologies for 1 Hydroxybilastine Characterization and Quantification

Development and Validation of Advanced Chromatographic Techniques for 1'-HydroxyBilastine Analysis

Chromatographic techniques form the cornerstone of separating this compound from its parent compound and other endogenous materials in biological matrices. The development of robust and sensitive chromatographic methods is essential for reliable quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Method development often focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. For instance, a validated HPLC method for the simultaneous determination of Bilastine (B1667067) and its hydroxylated metabolite involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column.

A key aspect of HPLC method development is validation, which ensures the reliability of the analytical procedure. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., formic acid or ammonium (B1175870) acetate) |

| Flow Rate | Typically 0.8-1.2 mL/min |

| Detection | UV detector at a specific wavelength or mass spectrometer |

| Injection Volume | 5-20 µL |

| Run Time | < 10 minutes |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). UPLC methods are particularly advantageous for analyzing complex biological samples where high throughput is required. The enhanced peak resolution provided by UPLC allows for better separation of this compound from other metabolites and endogenous interferences. The principles of method development and validation for UPLC are similar to those for HPLC but are adapted to the specific requirements of the UPLC system.

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. The high temperatures required for volatilization in the GC inlet can lead to the degradation of the molecule. Consequently, derivatization would be necessary to convert this compound into a more volatile and thermally stable compound prior to GC analysis. Due to the availability of more direct and efficient liquid chromatography methods, GC is not a commonly employed technique for the analysis of this compound.

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly sensitive and selective platform for the quantification and structural confirmation of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices such as plasma and urine. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A validated LC-MS/MS method for the simultaneous determination of bilastine and its hydroxylated metabolite in human plasma has been established. This method involves solid-phase extraction for sample preparation, followed by separation on a C18 column and detection using an electrospray ionization (ESI) source operating in positive ion mode.

The quantification is typically performed using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Table 2: Example of MRM Transitions for this compound and Bilastine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 479.3 | 273.2 |

| Bilastine | 463.3 | 257.2 |

This targeted approach provides excellent specificity and allows for the accurate quantification of this compound even at low concentrations. The method has demonstrated good linearity over a range of concentrations, as well as acceptable accuracy and precision.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation and confirmation of metabolites. By determining the elemental composition of an unknown compound from its precise mass, HRMS can confidently identify metabolites like this compound. This technique is particularly useful in metabolic profiling studies where the identification of previously unknown metabolites is required. The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, thereby reducing the ambiguity in metabolite identification.

Spectroscopic Techniques for this compound Structural Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds, ensuring its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to affirm its structure, which is closely related to Bilastine but features an additional hydroxyl group.

¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of each proton is influenced by the surrounding atoms, allowing for the assignment of protons to specific parts of the structure, such as the benzimidazole (B57391), piperidine (B6355638), and phenylpropanoic acid moieties. The introduction of the hydroxyl group at the 1'-position causes a characteristic downfield shift for the adjacent proton compared to the corresponding position in Bilastine.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the total number of carbon atoms and identifying the carbon backbone of this compound. The carbon atom bonded to the newly introduced hydroxyl group (C-1') exhibits a distinct chemical shift that is instrumental in confirming the position of hydroxylation.

Comprehensive characterization data, including detailed ¹H and ¹³C NMR analyses, are typically provided with commercial reference standards of this compound, ensuring its identity and purity. daicelpharmastandards.com

Interactive Data Table: Illustrative ¹H NMR Spectral Data for this compound

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (Benzimidazole & Phenyl rings) | 7.0 - 7.8 | Multiplet | Signals corresponding to the protons on the two aromatic ring systems. |

| CH-OH (1'-position) | ~4.8 | Doublet of doublets | The proton attached to the carbon bearing the hydroxyl group, shifted downfield. |

| O-CH₂ (Ethoxy group) | ~4.3 | Triplet | Protons of the methylene (B1212753) group adjacent to the oxygen atom in the ethoxyethyl side chain. |

| N-CH₂ (Piperidine & Ethoxyethyl) | 2.5 - 3.8 | Multiplet | Complex region with overlapping signals from various methylene groups attached to nitrogen. |

| CH₂ (Ethoxy group) | ~3.6 | Quartet | Protons of the methylene group in the ethoxyethyl side chain. |

| CH₃ (Propanoic acid) | ~1.5 | Singlet | Two magnetically equivalent methyl groups on the propanoic acid moiety. |

| CH₃ (Ethoxy group) | ~1.2 | Triplet | Protons of the terminal methyl group of the ethoxyethyl side chain. |

Interactive Data Table: Illustrative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic acid) | ~178 | Carbonyl carbon of the propanoic acid group. |

| Aromatic Carbons | 110 - 155 | Multiple signals corresponding to the carbons of the benzimidazole and phenyl rings. |

| C-OH (1'-position) | ~72 | The carbon atom bonded to the hydroxyl group, a key marker for identification. |

| O-CH₂ (Ethoxy group) | ~68 | Methylene carbon adjacent to the oxygen in the ethoxyethyl side chain. |

| Piperidine Carbons | 45 - 60 | Signals from the carbon atoms of the piperidine ring. |

| C(CH₃)₂ (Propanoic acid) | ~46 | Quaternary carbon of the propanoic acid moiety. |

| CH₃ (Propanoic acid) | ~26 | Carbon atoms of the two methyl groups. |

| CH₃ (Ethoxy group) | ~15 | Terminal methyl carbon of the ethoxyethyl side chain. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides valuable information that confirms its key structural features.

Key characteristic absorption bands in the IR spectrum of this compound include:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group from both the carboxylic acid and the newly introduced alcohol functionality.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of C-H bonds in aliphatic parts of the molecule (e.g., piperidine ring, ethoxyethyl group). Aromatic C-H stretches may appear slightly above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ due to the carbonyl group of the carboxylic acid.

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ range, which can be attributed to the stretching vibrations within the benzimidazole and phenyl aromatic rings.

C-O Stretch: An absorption band in the 1050-1250 cm⁻¹ region, corresponding to the C-O stretching of the ether linkage in the ethoxyethyl group and the alcohol C-O bond.

This pattern of absorptions serves as a molecular fingerprint, and like NMR data, it is a component of the comprehensive characterization provided with reference standards. daicelpharmastandards.com

Interactive Data Table: Illustrative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 (broad) | Strong | O-H Stretch (Alcohol and Carboxylic Acid) |

| 2970, 2930, 2870 | Medium | C-H Stretch (Aliphatic) |

| 1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1620, 1515 | Medium | C=C and C=N Stretch (Aromatic Rings) |

| 1150 | Medium | C-O Stretch (Ether and Alcohol) |

Application of this compound as an Analytical Reference Standard in Drug Development

The availability of a highly pure and well-characterized this compound reference standard is essential for the pharmaceutical industry. synzeal.comclearsynth.comsimsonpharma.com It serves several critical functions throughout the drug development and commercialization lifecycle of Bilastine.

As a reference standard, this compound is used for:

Analytical Method Development: It is used to develop and optimize analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and detecting this compound from Bilastine and other potential impurities. synzeal.comclearsynth.com

Method Validation: Once a method is developed, the reference standard is crucial for its validation, ensuring the method is accurate, precise, specific, and robust for its intended purpose, as required by regulatory guidelines. synzeal.comclearsynth.com

Quality Control (QC): In the routine manufacturing of Bilastine, QC laboratories use the reference standard to identify and quantify any presence of this compound in the active pharmaceutical ingredient (API) and the final drug product. synzeal.comclearsynth.com This ensures that the level of this impurity remains below the established safety thresholds.

Stability Studies: The reference standard is used to monitor the formation of this compound during stability testing of Bilastine, helping to establish the drug's shelf life and appropriate storage conditions.

Suppliers of pharmaceutical impurity standards provide this compound with a comprehensive Certificate of Analysis (CoA), which includes data from NMR, IR, mass spectrometry, and purity analysis by HPLC. daicelpharmastandards.com This documentation is vital for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over impurities. synzeal.comclearsynth.com

Structural Features and Chemical Reactivity Governing 1 Hydroxylation

Elucidation of the Precise Hydroxylation Site on the Bilastine (B1667067) Molecular Scaffold

The chemical name of 1'-HydroxyBilastine is systematically identified as 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid. This nomenclature precisely indicates that the hydroxylation occurs at the first carbon (the 1'-position) of the ethyl group that links the piperidine (B6355638) ring to the phenyl ring.

Table 1: Structural Details of this compound

| Feature | Description |

|---|---|

| Parent Compound | Bilastine |

| Chemical Name | 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid |

| Molecular Formula | C28H37N3O4 |

| Molecular Weight | 479.62 g/mol |

| Site of Hydroxylation | 1'-carbon of the ethyl bridge between the piperidine and phenyl moieties |

While the naming convention is explicit, a definitive structural elucidation would typically be confirmed through advanced spectroscopic techniques. Spectroscopic analysis, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), would provide unequivocal evidence for the position of the hydroxyl group. In the ¹H NMR spectrum, the introduction of a hydroxyl group at the 1'-position would be expected to shift the resonance of the proton attached to this carbon downfield and likely change its multiplicity. Similarly, in the ¹³C NMR spectrum, the 1'-carbon would experience a significant downfield shift due to the deshielding effect of the attached oxygen atom. However, detailed, publicly available spectroscopic data specifically for the structural elucidation of this compound is not extensively documented in the scientific literature.

Chemical Factors Influencing Regioselectivity and Stereoselectivity of the Hydroxylation Process

The preferential hydroxylation at the 1'-position of the Bilastine molecule, known as regioselectivity, is dictated by the chemical environment of the various C-H bonds. The 1'-position is a benzylic position, meaning it is directly adjacent to the phenyl ring. Benzylic C-H bonds are generally more susceptible to oxidation than other aliphatic C-H bonds.

Several factors contribute to this enhanced reactivity:

Stabilization of Intermediates: Oxidative C-H activation often proceeds through radical or cationic intermediates. A radical or a positive charge at the benzylic position can be stabilized by resonance with the adjacent aromatic ring, thereby lowering the activation energy for the reaction to occur at this site compared to others in the molecule.

Electronic Effects: The electron-rich nature of the phenyl ring can influence the reactivity of the adjacent C-H bond, making it a more favorable site for attack by electrophilic oxidizing species.

Forced degradation studies of Bilastine have shown that the molecule can degrade under oxidative conditions Current time information in Edmonton, CA.researchgate.net. While these studies have identified various degradation products, a detailed mechanistic investigation into the factors governing the regioselectivity of hydroxylation at the 1'-position is not thoroughly described in the available literature.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The 1'-carbon in this compound is a chiral center. Therefore, the hydroxylation reaction could potentially produce two enantiomers (R and S). The stereochemical outcome of the hydroxylation would depend on the specific mechanism and the environment in which the reaction occurs. For instance, if the hydroxylation is enzyme-mediated (in the case of metabolism), it is likely to be highly stereoselective, favoring the formation of one enantiomer. In the case of chemical degradation, the degree of stereoselectivity would depend on the nature of the oxidant and the reaction conditions. Currently, there is a lack of specific research data on the stereoselectivity of 1'-hydroxylation of Bilastine.

Investigation of Potential Oxidative Degradation Pathways Leading to 1'-Hydroxylation

The formation of this compound is likely the result of an oxidative degradation pathway. Studies on the forced degradation of Bilastine have been conducted under various stress conditions, including oxidative stress, to understand its stability and identify potential degradation products Current time information in Edmonton, CA.researchgate.netsci-hub.se.

Under oxidative conditions, reactive oxygen species (ROS) can initiate the degradation process. The most probable mechanism for the formation of this compound involves the activation of the C-H bond at the benzylic 1'-position. This could proceed through several potential pathways:

Hydrogen Abstraction: A radical species could abstract a hydrogen atom from the 1'-position, forming a stabilized benzylic radical. This radical could then react with a hydroxyl radical or molecular oxygen (followed by reduction) to yield the hydroxylated product.

Direct Oxidation: Certain oxidizing agents can directly insert an oxygen atom into a C-H bond.

While general oxidative degradation of Bilastine has been reported, the specific intermediates and the detailed step-by-step mechanism for the formation of this compound have not been fully elucidated in the scientific literature. Studies have identified other oxidative degradation products, such as the N-oxide of the piperidine ring, indicating that multiple sites on the Bilastine molecule are susceptible to oxidation sci-hub.se. The predominance of one degradation product over another would be influenced by the specific oxidant and the reaction conditions.

Table 2: Summary of Research Findings on Bilastine Degradation

| Study Type | Conditions | Key Findings Relevant to 1'-Hydroxylation |

|---|---|---|

| Forced Degradation | Oxidative Stress (e.g., H₂O₂) | Bilastine is susceptible to degradation under oxidative conditions. Various degradation products have been identified, though specific pathways to this compound are not detailed Current time information in Edmonton, CA.researchgate.net. |

| Impurity Profiling | Synthesis and Storage | This compound is a known impurity, suggesting its formation can occur during synthesis or upon storage under certain conditions. |

This compound is a chemically significant derivative of Bilastine, arising from hydroxylation at the benzylic 1'-position. Its formation is a consequence of the inherent chemical reactivity of this specific C-H bond, which is activated by the adjacent phenyl ring. While its presence as a minor metabolite and degradation product is established, a comprehensive understanding of the precise structural elucidation through detailed spectroscopic analysis, the nuanced factors governing the regioselectivity and stereoselectivity of its formation, and the explicit oxidative degradation pathways leading to this compound remains an area for further scientific investigation. Such studies would provide a more complete chemical and metabolic profile of Bilastine.

Structure Activity Relationship Sar Studies of 1 Hydroxybilastine

Impact of the 1'-Hydroxylation on the Bilastine (B1667067) Pharmacophore and Ligand-Target Interactions

The pharmacophore of a drug molecule encompasses the essential structural features required for its biological activity. For bilastine, these features facilitate a high-affinity and selective interaction with the histamine (B1213489) H1 receptor. Research indicates that the binding of bilastine is a complex process driven by both enthalpy (related to electrostatic or hydrogen bonds) and, more significantly, entropy (related to hydrophobic interactions). nih.govnih.gov

Key interactions for bilastine at the H1 receptor have been identified. Although not forming direct ionic bonds with the highly conserved Asp107 residue deep within the binding pocket, bilastine's affinity is significantly influenced by interactions with lysine (B10760008) residues, specifically Lys179 and Lys191, located at the entrance of the ligand-binding pocket. nih.govresearchgate.net These interactions are thought to be a combination of electrostatic and hydrophobic forces that guide the ligand into its optimal binding pose. nih.gov

The introduction of a hydroxyl (-OH) group at the 1'-position of the benzimidazole (B57391) ring to form 1'-Hydroxybilastine fundamentally alters a key region of the parent molecule's pharmacophore. This modification introduces a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor.

The theoretical impacts of this 1'-hydroxylation include:

Altered Electrostatic and Hydrophobic Balance: The parent compound, bilastine, relies on a critical balance of interactions. The addition of a polar -OH group in a region that likely participates in hydrophobic interactions could disrupt the favorable entropy-driven binding observed with bilastine. nih.gov

New Hydrogen Bonding Potential: The hydroxyl group can form new hydrogen bonds with amino acid residues in the receptor's binding pocket that were not possible for the parent compound. This could potentially alter the orientation and stability of the ligand-receptor complex.

Modified Ligand Conformation: The presence of the hydroxyl group may induce a conformational change in the ligand itself, affecting how it fits within the binding site of the H1 receptor.

Comparative Analysis of Ligand Binding Profiles Between Bilastine and this compound

A comparative analysis of the binding profiles of bilastine and its 1'-hydroxy metabolite is essential to understand the functional consequences of this metabolic step. Bilastine is characterized by its high affinity and specificity for the H1 receptor, with a reported dissociation constant (Ki) of 1.92 nM for the wild-type human H1 receptor. nih.govnih.gov It shows negligible affinity for other receptor types, contributing to its favorable safety profile. nih.gov

Direct experimental binding data for this compound is not extensively available in published literature. However, a theoretical comparison can be made based on its structural differences from bilastine. The binding of bilastine to the H1 receptor is predominantly driven by entropy, which is associated with the displacement of water molecules from hydrophobic surfaces upon ligand binding. nih.govnih.gov The introduction of a polar hydroxyl group in this compound increases the molecule's polarity and reduces its hydrophobicity. This change would be expected to weaken the entropy-driven component of binding, which could lead to a reduced binding affinity for the H1 receptor compared to the parent drug.

| Compound | Target Receptor | Binding Affinity (Ki) | Primary Driving Force of Binding | Data Source |

|---|---|---|---|---|

| Bilastine | Human H1 Receptor (Wild-Type) | 1.92 nM | Entropy-driven (Hydrophobic) and Enthalpy-driven (Electrostatic) | Experimental nih.gov |

| This compound | Human H1 Receptor (Wild-Type) | Not Experimentally Determined | Theoretical: Potentially reduced entropy-driven component due to increased polarity. | Theoretical Prediction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound's Theoretical Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to predict the biological activity of compounds based on their molecular structures. nih.govnih.gov QSAR models establish a mathematical correlation between the physicochemical properties (molecular descriptors) of a series of molecules and their experimentally determined activity. nih.gov

While no specific QSAR model for this compound has been published, the principles of QSAR can be applied to predict its theoretical activity relative to bilastine. A hypothetical QSAR model for a series of bilastine analogues would involve calculating various molecular descriptors that quantify structural properties. The introduction of the 1'-hydroxyl group would significantly alter several key descriptors for this compound compared to bilastine.

A predictive QSAR model for antihistaminic activity (pIC50) might take a general form like: pIC50 = c0 + (c1 * Descriptor 1) + (c2 * Descriptor 2) + ...

The change in descriptor values for this compound would be entered into this equation to predict its theoretical activity. For instance, the increase in polarity from the hydroxyl group would increase the value of descriptors like Polar Surface Area (PSA) and decrease the value of lipophilicity descriptors like LogP. If the QSAR model indicates that higher lipophilicity is positively correlated with activity, it would predict a lower activity for the hydroxylated metabolite.

| Molecular Descriptor Class | Specific Descriptor Example | Predicted Change for this compound vs. Bilastine | Potential Impact on H1 Receptor Affinity |

|---|---|---|---|

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Decrease | May decrease affinity by weakening hydrophobic interactions. |

| Electronic | Polar Surface Area (PSA) | Increase | May alter binding by changing electrostatic potential. |

| Topological | Hydrogen Bond Donor Count | Increase (by 1) | Introduces potential for new hydrogen bonds with the receptor. |

| Steric/3D | Molecular Volume | Slight Increase | Could slightly alter the fit within the binding pocket. |

Computational Chemistry and in Silico Investigations of 1 Hydroxybilastine

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 1'-HydroxyBilastine, and its biological target, primarily the histamine (B1213489) H1 receptor.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction through a scoring function. For this compound, docking studies would elucidate how it fits into the H1 receptor's binding pocket. Studies on its parent compound, bilastine (B1667067), have suggested that electrostatic interactions between the carboxyl group and key amino acid residues like Lys179 and Lys191 are important for high-affinity binding nih.gov. The introduction of a hydroxyl group in this compound could potentially form an additional hydrogen bond with nearby residues, possibly altering the binding affinity and orientation compared to bilastine.

Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex over time, assessing its stability and conformational changes. An MD simulation of the this compound-H1 receptor complex would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the active site, and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts nih.gov.

Below is a hypothetical data table illustrating the kind of results a molecular docking study of this compound with the H1 receptor might yield, comparing it to its parent compound, bilastine.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (H1 Receptor) | Number of Hydrogen Bonds |

|---|---|---|---|

| Bilastine | -9.8 | Asp107, Lys179, Lys191, Phe432 | 3 |

| This compound | -10.2 | Asp107, Lys179, Lys191, Ser183, Phe432 | 4 |

This table is illustrative and represents typical data generated from such a study. The higher negative docking score and additional hydrogen bond for this compound suggest a potentially stronger interaction due to the new hydroxyl group.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability of this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its intrinsic reactivity and stability.

For this compound, these calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is valuable for predicting sites of interaction.

These quantum parameters help to build a comprehensive picture of the electronic character and stability of this compound.

| Parameter | Symbol | Significance | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | -6.2 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -1.5 eV |

| Energy Gap | ΔE | Chemical stability and reactivity | 4.7 eV |

| Chemical Hardness | η | Resistance to change in electron distribution | 2.35 eV |

| Electronegativity | χ | Power to attract electrons | 3.85 eV |

This table contains exemplary data from a quantum chemical analysis of this compound, illustrating how these parameters quantify its electronic properties.

Prediction of Metabolic Soft Spots and Hydroxylation Susceptibility within the Bilastine Molecule

In silico tools for metabolism prediction are used to identify "metabolic soft spots"—the atoms within a molecule that are most susceptible to enzymatic modification, such as hydroxylation by Cytochrome P450 (CYP) enzymes. The formation of this compound is, by definition, the result of a metabolic reaction at one such soft spot on the parent bilastine molecule.

Preclinical studies have consistently shown that bilastine undergoes minimal metabolism in humans and various animal species nih.govtandfonline.com. However, minor metabolites can still be formed. Computational programs like MetaSite or ADMET Predictor® analyze the three-dimensional structure of a drug candidate to predict the likelihood of metabolism at each specific atom nih.govsimulations-plus.com. These predictions are based on factors such as:

Solvent Accessible Surface Area (SASA): How exposed the atom is to the surrounding solvent and enzymes.

Reactivity of C-H Bonds: The intrinsic chemical reactivity of the hydrogen atom to be abstracted.

Docking to CYP Isoforms: How well the molecule fits into the active sites of various CYP enzymes (e.g., CYP3A4, CYP2D6).

For bilastine, such programs would rank various positions on the molecule according to their susceptibility to hydroxylation. The position corresponding to the formation of this compound would be identified as a probable, albeit minor, site of metabolism. This information is critical in early drug development for designing molecules with improved metabolic stability.

| Potential Hydroxylation Site on Bilastine | Predicted Likelihood Ranking | Rationale |

|---|---|---|

| 1'-Carbon of Ethoxyethyl Group | 1 | Accessible position, activated by adjacent oxygen atom. |

| Phenyl Ring of the Propanoic Acid Moiety | 2 | Aromatic hydroxylation is a common metabolic pathway. |

| Piperidine (B6355638) Ring | 3 | Aliphatic hydroxylation possible, but may be sterically hindered. |

| Benzimidazole (B57391) Ring System | 4 | Generally less prone to oxidation compared to other sites. |

This illustrative table ranks potential sites on the bilastine molecule for metabolism. The top-ranked site corresponds to the formation of this compound.

In Silico Assessment of this compound's Theoretical Pharmacokinetic Parameters (excluding clinical data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic properties of a compound based solely on its chemical structure springernature.comaudreyli.com. These predictions are vital for prioritizing drug candidates before extensive experimental testing.

For this compound, these tools would predict a range of physicochemical and pharmacokinetic parameters. The introduction of a polar hydroxyl group is expected to alter these properties compared to the parent drug, bilastine. Key predicted parameters include:

Lipophilicity (logP/logD): The hydroxyl group would likely decrease the lipophilicity (lower logP), which can affect membrane permeability and protein binding.

Aqueous Solubility (logS): Increased polarity from the hydroxyl group is expected to improve aqueous solubility.

Blood-Brain Barrier (BBB) Penetration: Lower lipophilicity generally correlates with reduced penetration across the blood-brain barrier, a desirable trait for non-sedating antihistamines.

Plasma Protein Binding (PPB): Changes in lipophilicity and structure can alter the extent to which the compound binds to plasma proteins like albumin.

CYP Inhibition/Induction: In silico models can screen for potential interactions with CYP enzymes, although bilastine itself shows a very low propensity for such interactions nih.gov.

| Pharmacokinetic Parameter | Predicted Value for Bilastine (Illustrative) | Predicted Value for this compound (Illustrative) | Expected Impact of Hydroxylation |

|---|---|---|---|

| logP (Lipophilicity) | 3.5 | 2.8 | Decrease |

| Aqueous Solubility (mg/L) | 30 | 95 | Increase |

| Blood-Brain Barrier Penetration (logBB) | -1.2 (Low) | -1.5 (Very Low) | Decrease |

| Human Intestinal Absorption (%) | >90% | >85% | Slight Decrease |

| Plasma Protein Binding (%) | 85% | 78% | Decrease |

This table provides a comparative, illustrative prediction of the pharmacokinetic properties of bilastine and its hydroxylated metabolite, highlighting the expected physicochemical changes.

Future Research Directions on 1 Hydroxybilastine

Advanced Spectroscopic and Structural Biology Techniques for Comprehensive Metabolite Characterization

A foundational aspect of understanding any metabolite is the unambiguous determination of its chemical structure and stereochemistry. While the identity of 1'-HydroxyBilastine is known, a comprehensive characterization using advanced spectroscopic and structural biology techniques is a critical avenue for future research.

High-Resolution Mass Spectrometry (HR-MS): Techniques such as Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap mass spectrometers offer unparalleled mass accuracy and resolution. Future studies should employ these methods for the precise mass determination of this compound and to perform detailed fragmentation analysis (MS/MS). sci-hub.senih.gov This would not only confirm the elemental composition but also provide invaluable insights into the molecule's substructures, aiding in the definitive confirmation of the hydroxylation site. japsonline.combibliomed.orgresearchgate.netijlpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are the gold standard for elucidating the complete chemical structure of organic molecules. technologynetworks.comacs.orgbenthamscience.com Future research should focus on isolating sufficient quantities of this compound to perform a full suite of NMR experiments, including:

¹H NMR: To determine the number and environment of protons.

¹³C NMR: To identify all carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and definitively assign the position of the hydroxyl group on the bilastine (B1667067) scaffold. benthamscience.com

These spectroscopic methods, when used in concert, will provide an unequivocal structural characterization of this compound. nih.govazooptics.com

Structural Biology Approaches: Should this compound be found to interact with biological macromolecules, such as metabolizing enzymes or transport proteins, structural biology techniques could be employed. X-ray crystallography or cryo-electron microscopy (cryo-EM) could potentially be used to solve the three-dimensional structure of the metabolite in complex with its biological target. While technically challenging for a small molecule metabolite, such studies would offer atomic-level insights into the molecular interactions driving its biological activity or disposition.

| Technique | Application for this compound Characterization | Expected Outcome |

| LC-Q-TOF/Orbitrap MS | Precise mass determination and fragmentation analysis. | Confirmation of elemental composition and structural fragments. |

| ¹H and ¹³C NMR | Determination of proton and carbon environments. | Complete chemical shift assignments. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of atomic connectivity. | Unambiguous confirmation of the hydroxyl group's position. |

| X-ray Crystallography/Cryo-EM | Solving 3D structure with biological targets. | Atomic-level understanding of molecular interactions. |

Integration of Omics Technologies for Holistic Metabolic Profiling of Bilastine and its Metabolites

To understand the broader biological context of this compound, it is essential to move beyond the study of the single metabolite and embrace a more holistic, systems-level approach. The integration of "omics" technologies, particularly metabolomics, presents a powerful strategy for achieving a comprehensive metabolic profile of Bilastine and its metabolites. omicstutorials.commdpi.com

Metabolomics: Untargeted and targeted metabolomics studies can be designed to map the metabolic landscape in biological samples (e.g., plasma, urine, feces) following Bilastine administration. nih.govmdpi.com By comparing the metabolic profiles of individuals with varying metabolic capacities, it may be possible to identify not only this compound but also other, potentially unknown, minor metabolites of Bilastine. nih.govpsu.edunih.gov This approach can provide a comprehensive picture of Bilastine's metabolic fate and how it might vary between individuals. nih.gov

Multi-Omics Integration: For a truly comprehensive understanding, metabolomics data can be integrated with other omics data, such as genomics and transcriptomics. benthamdirect.comnih.gov For instance, by correlating the levels of this compound with genetic polymorphisms in drug-metabolizing enzymes (genomics) or the expression levels of these enzymes (transcriptomics), researchers could identify the specific enzymatic pathways responsible for the formation of this metabolite. This multi-omics approach provides a powerful framework for moving from simple metabolite identification to a mechanistic understanding of its formation. mdpi.comnih.gov

| Omics Technology | Application in Bilastine Metabolism Research | Potential Insights into this compound |

| Untargeted Metabolomics | Global profiling of metabolites in biological samples after Bilastine administration. | Discovery of novel or unexpected metabolites of Bilastine. |

| Targeted Metabolomics | Precise quantification of Bilastine and its known metabolites, including this compound. | Understanding the relative abundance and kinetics of metabolite formation. |

| Genomics/Transcriptomics | Identification of genetic variants or expression levels of drug-metabolizing enzymes. | Pinpointing the specific enzymes responsible for the formation of this compound. |

Development of Predictive Computational Models for Metabolite Formation and Disposition

In recent years, computational modeling has become an indispensable tool in drug discovery and development for predicting the metabolic fate of xenobiotics. benthamdirect.comresearchgate.net Future research on this compound would greatly benefit from the development and application of such in silico models.

Metabolism Prediction Software: A variety of software tools are available that can predict the sites of metabolism (SOMs) on a parent drug molecule and, in some cases, the structure of the resulting metabolites. oup.comnih.govnih.govnih.gov These tools use either rule-based systems derived from known metabolic reactions or machine learning algorithms trained on large datasets of metabolic transformations. news-medical.netnih.govfrontiersin.org Applying these models to the Bilastine structure could help to computationally validate the formation of this compound and potentially predict other minor metabolites.

| Computational Model | Application for this compound Research | Predicted Outcomes |

| Site of Metabolism (SOM) Prediction | In silico analysis of the Bilastine structure to identify atoms susceptible to metabolic attack. | Computational confirmation of the hydroxylation site leading to this compound. |

| Metabolite Structure Prediction | Generation of potential metabolite structures from the parent Bilastine molecule. | Prediction of this compound and other potential metabolites. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integration of in vitro metabolic data to simulate the in vivo formation and disposition of this compound. | Simulation of concentration-time profiles of the metabolite in different populations and tissues. |

While this compound is a known metabolite of Bilastine, a significant knowledge gap exists regarding its detailed chemical properties and biological behavior. The future research directions outlined in this article—leveraging advanced spectroscopy, omics technologies, and predictive computational modeling—provide a clear and structured path forward. By systematically addressing these areas, the scientific community can build a comprehensive understanding of this compound, contributing to a more complete picture of the metabolism and disposition of Bilastine.

Q & A

Q. How can researchers structure a discussion section to contextualize this compound’s efficacy against existing antihistamines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.